molecular formula C12H25N B13534059 N-Isobutyl-2,6-dimethylcyclohexan-1-amine

N-Isobutyl-2,6-dimethylcyclohexan-1-amine

Cat. No.: B13534059
M. Wt: 183.33 g/mol
InChI Key: XXNRLLMUSKDHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H25N It is a derivative of cyclohexane, featuring two methyl groups at the 2 and 6 positions, and an N-(2-methylpropyl) group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone derivatives. The process typically includes the following steps:

    Formation of the intermediate: Cyclohexanone is first reacted with methylmagnesium bromide to form 2,6-dimethylcyclohexanone.

    Amination: The intermediate is then subjected to reductive amination using 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of 2,6-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,6-dimethylcyclohexanone, while reduction can produce different amine derivatives.

Scientific Research Applications

2,6-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylcyclohexanone: A related compound with similar structural features but different functional groups.

    N-(2-methylpropyl)cyclohexanamine: Another amine derivative with a different substitution pattern on the cyclohexane ring.

Uniqueness

2,6-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

2,6-dimethyl-N-(2-methylpropyl)cyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-9(2)8-13-12-10(3)6-5-7-11(12)4/h9-13H,5-8H2,1-4H3

InChI Key

XXNRLLMUSKDHNH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1NCC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.